N-(2-aminophenyl)-N-cyclohexylamine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, there are general methods for synthesizing similar compounds. For instance, N-(2-aminophenyl)isoindoles can be prepared by the reaction of o-(bromomethyl)benzophenones with 1,2-phenylenediamines .
Chemical Reactions Analysis
While specific reactions involving “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds such as N-(2-aminophenyl)isoindoles have been studied. These compounds can react with Ac2O to form 1,N-diacetyl- or 1,N,N-triacetyl derivatives .
Scientific Research Applications
1. Synthesis of Secondary Amides
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .
- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
2. Anti-Cancer Drug Synthesis
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide .
- Methods of Application: The compound was synthesized in a good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .
- Results or Outcomes: The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N–H … O and N–H … Cg) inside the molecule stabilize the crystal structure .
3. Synthesis of Pyrrolo[1,2-a]-quinoxalines
- Summary of Application: N-(2-Aminophenyl)pyrroles, which can be derived from N-(2-aminophenyl)-N-cyclohexylamine, were found to be convenient reagents for the synthesis of pyrrolo[1,2-a]-quinoxalines .
- Methods of Application: The reaction of N-(2-aminophenyl)pyrroles with equivalents of one-atom synthons led to the formation of С(3а)–С(4) and С(4)–N(5) bonds of the pyrrolo[1,2-a]-quinoxaline system .
- Results or Outcomes: The synthesis of pyrrolo[1,2-a]-quinoxalines was successfully achieved .
4. Synthesis of Secondary Amides
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .
- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
5. Anti-Cancer Drug Synthesis
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide .
- Methods of Application: The compound was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
- Results or Outcomes: The synthesized compound was characterized by different spectroscopic techniques .
6. Dual Inhibitors for Bcr-Abl and Histone Deacetylase
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the design of novel Bcr-Abl and histone deacetylase dual inhibitors .
- Methods of Application: The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .
- Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .
7. Synthesis of Secondary Amides
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .
- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
8. Anti-Cancer Drug Synthesis
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide .
- Methods of Application: The compound was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
- Results or Outcomes: The synthesized compound was characterized by different spectroscopic techniques .
9. Dual Inhibitors for Bcr-Abl and Histone Deacetylase
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the design of novel Bcr-Abl and histone deacetylase dual inhibitors .
- Methods of Application: The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .
- Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .
Future Directions
While specific future directions for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds have been studied for their potential applications. For instance, N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have shown potential to inhibit the receptor-binding domain (RBD) of SARS-CoV-2 spike glycoprotein .
properties
IUPAC Name |
2-N-cyclohexylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACKMXMLJSWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363986 | |
Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-aminophenyl)-N-cyclohexylamine | |
CAS RN |
74628-31-2 | |
Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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